Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Preparation Methods
The synthesis of Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted aldehydes, ethyl acetoacetate, and urea in the presence of a catalyst like hydrochloric acid.
Introduction of the bromopropyl group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with 3-bromopropyl bromide under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group to form the ethyl ester.
Chemical Reactions Analysis
Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromopropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a neuroprotective and anti-inflammatory agent.
Biological research: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Industrial applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like tumor necrosis factor-α . Additionally, it may interact with endoplasmic reticulum chaperones and apoptosis markers, providing neuroprotective effects.
Comparison with Similar Compounds
Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound lacks the bromopropyl group and has different biological activities.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a different substitution pattern and is studied for its heat-resistant properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16BrN3O2 |
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Molecular Weight |
326.19 g/mol |
IUPAC Name |
ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C13H16BrN3O2/c1-3-19-13(18)12-10(5-4-6-14)8-15-11-7-9(2)16-17(11)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
LOVCRXZCOULFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC2=CC(=NN21)C)CCCBr |
Origin of Product |
United States |
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